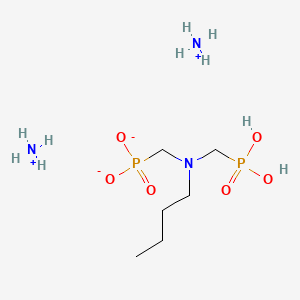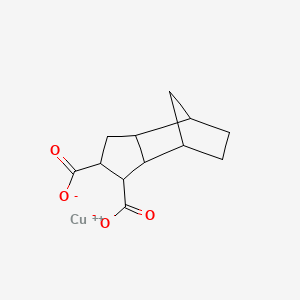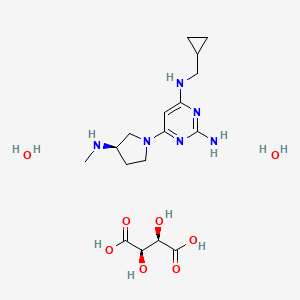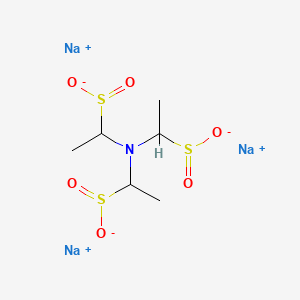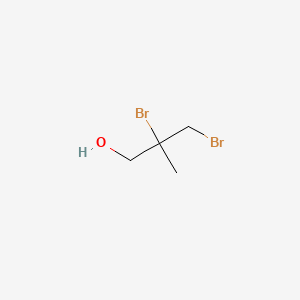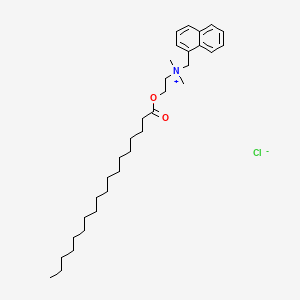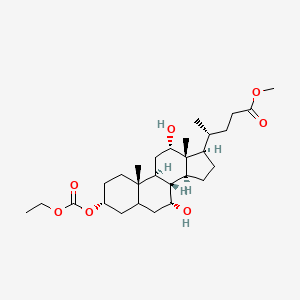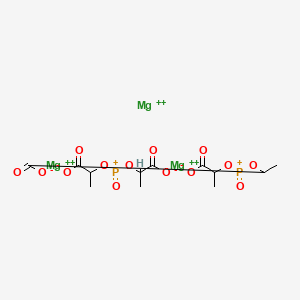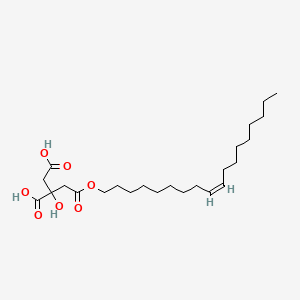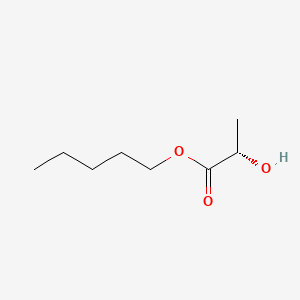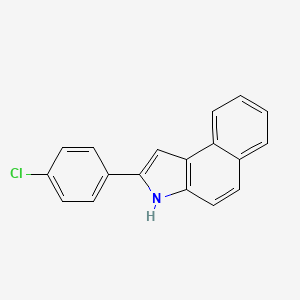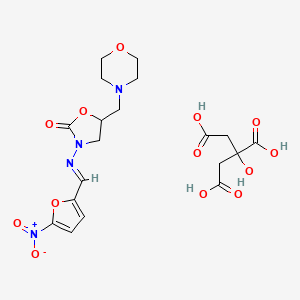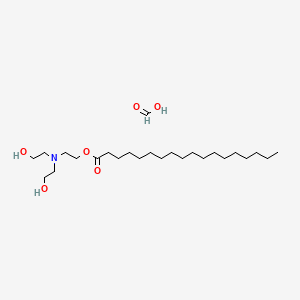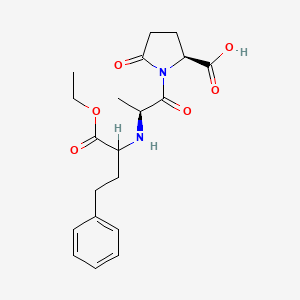
N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-alanyl-pyroglutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-alanyl-pyroglutamic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, a phenylpropyl chain, and a pyroglutamic acid moiety. Its distinct chemical properties make it a subject of interest in organic synthesis, medicinal chemistry, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-alanyl-pyroglutamic acid typically involves multiple steps, starting from readily available precursors. One common method involves the selective acetylation of 2-bromo-4-chlorobutyric acid ethyl ester, followed by a Friedel-Crafts reaction with benzene to form 2-bromo-4-phenylbutanoic acid ester. This intermediate is then subjected to further reactions to introduce the alanyl and pyroglutamic acid moieties .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-alanyl-pyroglutamic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxycarbonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-alanyl-pyroglutamic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-alanyl-pyroglutamic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-alanyl-pyroglutamic acid: shares similarities with other compounds containing ethoxycarbonyl and phenylpropyl groups, such as ethyl 2-ethoxyquinoline-1-carboxylate and N-1-naphthylphthalamic acid
Uniqueness
Structural Uniqueness: The presence of both alanyl and pyroglutamic acid moieties in this compound distinguishes it from other similar compounds.
Functional Uniqueness:
Eigenschaften
CAS-Nummer |
90940-59-3 |
|---|---|
Molekularformel |
C20H26N2O6 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H26N2O6/c1-3-28-20(27)15(10-9-14-7-5-4-6-8-14)21-13(2)18(24)22-16(19(25)26)11-12-17(22)23/h4-8,13,15-16,21H,3,9-12H2,1-2H3,(H,25,26)/t13-,15?,16-/m0/s1 |
InChI-Schlüssel |
KRNSPQJSDVYTBC-VFDRBLODSA-N |
Isomerische SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CCC2=O)C(=O)O |
Kanonische SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CCC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


